

Lapatinib-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lapatinib-d4

Cat. No.: B15570841


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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Lapatinib-d4**, a deuterated analog of Lapatinib. It is primarily intended for use as an internal standard in analytical and pharmacokinetic research.^[1] This guide covers its chemical properties, mechanism of action, and typical experimental applications, presenting data and protocols in a format accessible to research professionals.

Chemical Structure and Physicochemical Properties

Lapatinib-d4 is the deuterium-labeled version of Lapatinib.^[2] The deuterium atoms are located on the methylsulfonyl ethyl group, which enhances its utility as an internal standard for mass spectrometry-based quantification of Lapatinib by providing a distinct mass-to-charge ratio without significantly altering its chemical behavior.^[3]

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Caption: The chemical structure of **Lapatinib-d4** features deuterium atoms on the ethyl group attached to the methylsulfonyl moiety.

Physicochemical Data

The key physicochemical properties of **Lapatinib-d4** and its parent compound, Lapatinib, are summarized below for comparison.

Property	Lapatinib-d4 (Ditosylate Salt)	Lapatinib (Parent Compound)
IUPAC Name	N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl) ethyl-1, 1, 2, 2-d4)amino)methyl)furan-2-yl)quinazolin-4-amine, tosylate (1:2) [1]	N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl)ethylamino)methyl]furan-2-yl]quinazolin-4-amine [4]
Molecular Formula	C ₂₉ H ₂₂ D ₄ ClFN ₄ O ₄ S · 2C ₇ H ₈ O ₃ S [3]	C ₂₉ H ₂₆ ClFN ₄ O ₄ S [4]
Formula Weight	929.5 g/mol [3]	581.1 g/mol [4]
CAS Number	2749856-05-9 [3]	231277-92-2 [4]
Purity	≥99% deuterated forms (d ₁ -d ₄) [3]	N/A
Physical Form	Solid [3][4]	Yellow Solid [4]
Solubility	Soluble in DMSO [3]	Water: 0.007 mg/mL [4]
LogP	N/A	5.4 [4]
pKa	N/A	pKa1 = 3.80 (amine); pKa2 = 7.20 (amine) [4]

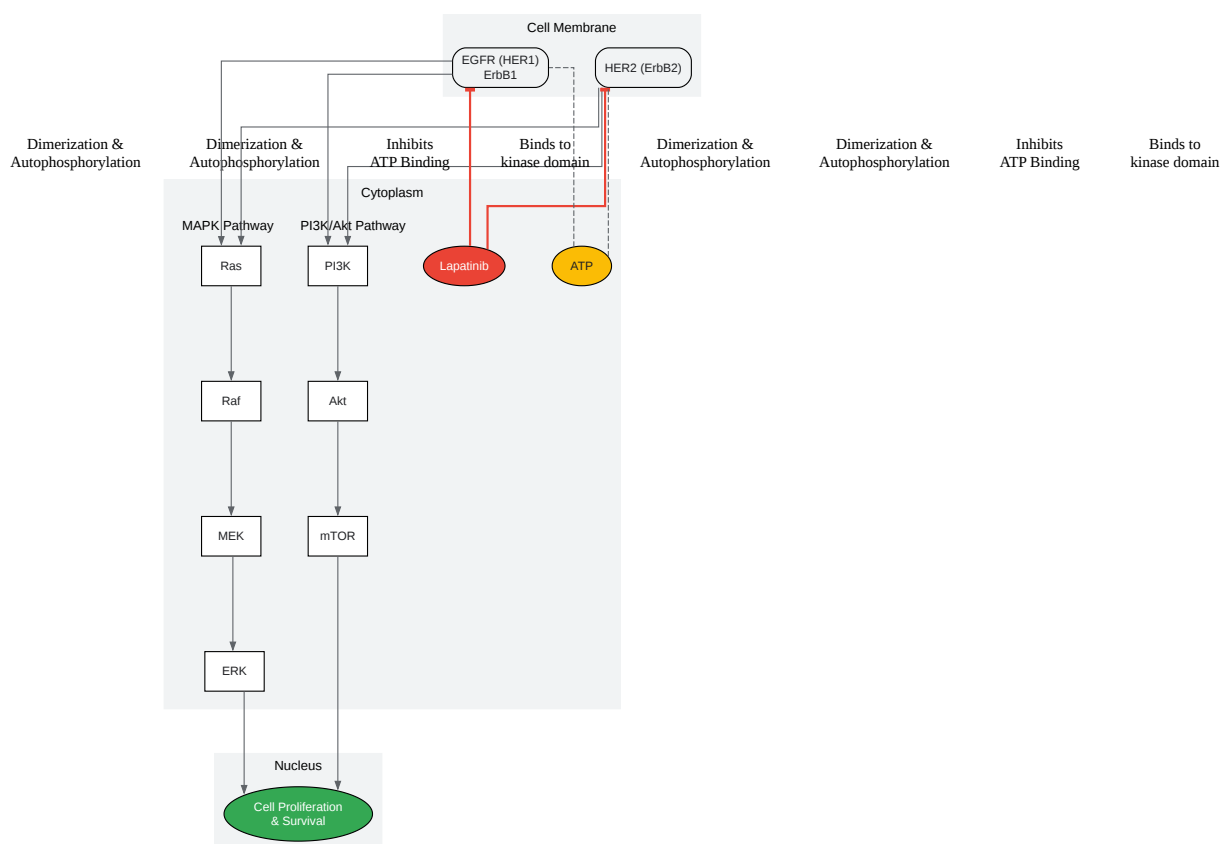
Mechanism of Action

As a deuterated analog, **Lapatinib-d4** shares the same mechanism of action as Lapatinib. Lapatinib is a potent, reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR/HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). [5][6] This inhibition prevents the autophosphorylation and subsequent activation of these receptors, which are often overexpressed in various cancers, particularly HER2-positive breast cancer. [6][7] By blocking EGFR and HER2, Lapatinib disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and differentiation, primarily the PI3K/Akt and MAPK pathways. [6][7] This

action leads to cell cycle arrest and apoptosis in tumor cells that rely on these pathways for growth. [6]

Signaling Pathway Inhibition

The following diagram illustrates the points of inhibition for Lapatinib within the EGFR/HER2 signaling pathways.



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Caption: Lapatinib inhibits EGFR and HER2, blocking PI3K/Akt and MAPK pathways.

Experimental Protocols and Applications

The primary application of **Lapatinib-d4** is as an internal standard for the precise quantification of Lapatinib in biological matrices (e.g., plasma, serum) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). [\[2\]](#)[\[3\]](#)

General Protocol for Lapatinib Quantification using LC-MS

This protocol outlines a typical workflow for a pharmacokinetic study. Specific parameters such as column type, mobile phase composition, and mass spectrometer settings must be optimized for the particular instrumentation used.

1. Sample Preparation (Protein Precipitation):

- Thaw biological samples (e.g., plasma) on ice.
- To a 100 µL aliquot of the sample, add 10 µL of **Lapatinib-d4** internal standard (IS) working solution (e.g., at 50 ng/mL).
- Vortex for 30 seconds.
- Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex vigorously for 2 minutes to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS analysis.

2. Chromatographic Separation:

- Instrumentation: A UPLC or HPLC system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).
- Injection Volume: 5-10 µL.

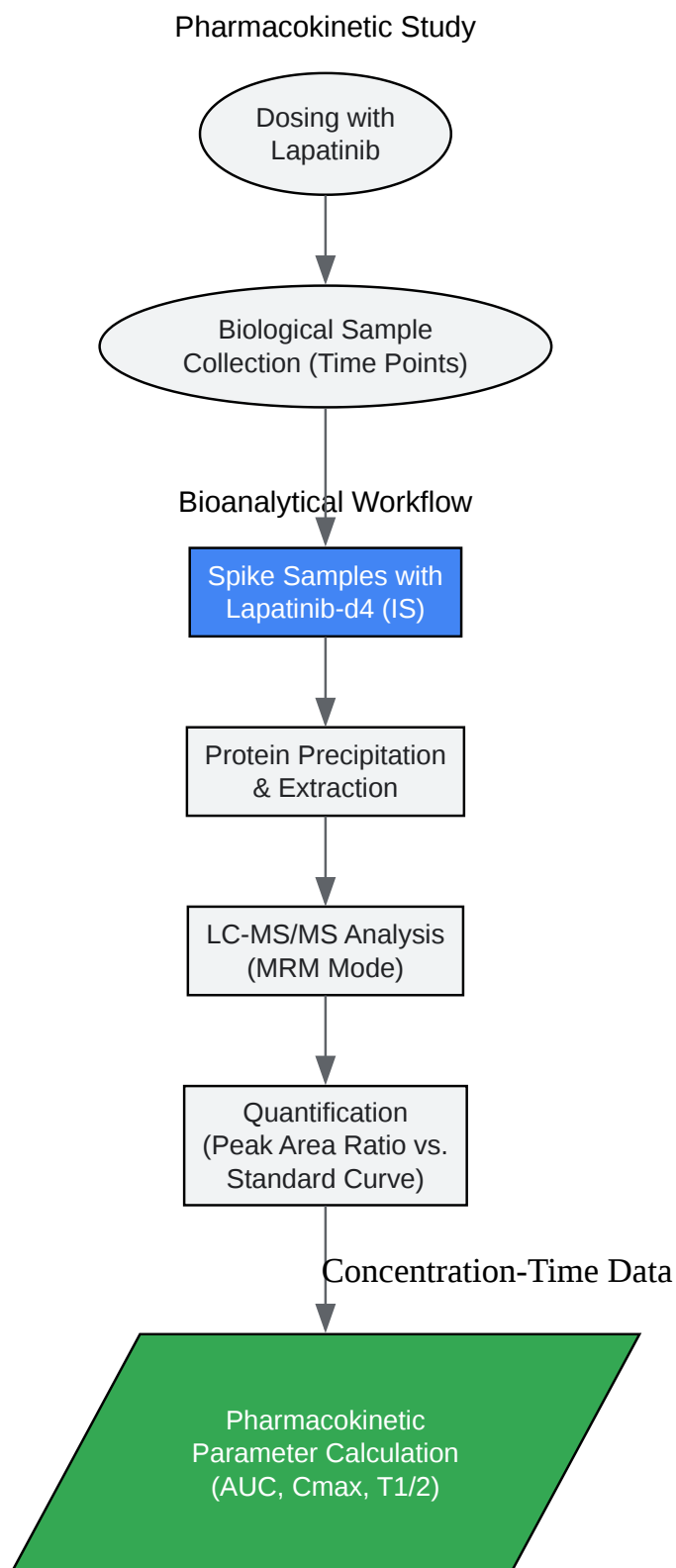
3. Mass Spectrometric Detection:

- Instrumentation: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).

- Monitor the specific parent-to-daughter ion transition for Lapatinib.
- Monitor the specific parent-to-daughter ion transition for **Lapatinib-d4**.
- Data Analysis: Quantify the amount of Lapatinib in the sample by calculating the peak area ratio of the analyte to the internal standard (Lapatinib/**Lapatinib-d4**) and comparing it against a standard curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing **Lapatinib-d4**.



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Caption: Workflow for a pharmacokinetic study using **Lapatinib-d4** as an internal standard.

Pharmacological Activity Data

While **Lapatinib-d4** is used for analytical purposes, its pharmacological activity is assumed to be identical to that of Lapatinib. The following table summarizes the in vitro inhibitory activity of Lapatinib against key receptor tyrosine kinases and various cancer cell lines.

Target / Cell Line	Assay Type	IC ₅₀ Value	Reference
EGFR (ErbB1)	Purified Enzyme	10.2 nM / 19 nM	[2][3]
HER2 (ErbB2)	Purified Enzyme	9.8 nM / 3 nM	[2][3]
A431 (Skin Cancer)	Cell Growth Inhibition	0.14 µM	[3]
SK-BR-3 (Breast Cancer)	Cell Growth Inhibition	0.124 µM	[3]
OD19 (Esophageal Cancer)	Cell Growth Inhibition	0.09 µM	[3]
NCI-N87 (Gastric Cancer)	Cell Growth Inhibition	0.01 µM	[3]

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